molecular formula C4H4Cl2N2 B072708 4,5-Dichloro-1-methylimidazole CAS No. 1192-53-6

4,5-Dichloro-1-methylimidazole

Cat. No. B072708
CAS RN: 1192-53-6
M. Wt: 150.99 g/mol
InChI Key: VVYQLPWYFQBZOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Pan Fu-you (2009) described the synthesis of a closely related compound, 5-Chloro-1-methyl-4-nitroimidazole, from diethyl ethaneioate through a four-step reaction. This process includes amination, cyclization, salt formation, and nitration, and was characterized using NMR, IR, and MS techniques (Pan Fu-you, 2009).

Molecular Structure Analysis

  • Arjunan et al. (2014) conducted a comprehensive study on the molecular structure of 5-chloro-1-methyl-4-nitroimidazole, using B3LYP and B3PW91 methods to determine optimized geometrical structural parameters, harmonic vibrational frequencies, natural bonding orbital analysis, and frontier molecular orbitals (Arjunan et al., 2014).

Chemical Reactions and Properties

  • Liu Qian-feng (2010) developed a new method for synthesizing 5-chloro-1-methyl-4-nitroimidazole, a compound closely related to 4,5-Dichloro-1-methylimidazole, indicating the potential chemical reactions and properties of these compounds. The synthesis involved aminolysis, semi-ring reaction, and nitration, with the process being energy-efficient and yielding a high output (Liu Qian-feng, 2010).

Physical Properties Analysis

  • Gürbüz et al. (2016) synthesized and characterized 5,6-Dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1H-benzimidazoles, a class of compounds structurally similar to 4,5-Dichloro-1-methylimidazole. Their study included physical properties like molecular geometry, zero point energy, dipole moment, and charge distributions, providing insights into the physical properties of this family of compounds (Gürbüz et al., 2016).

Chemical Properties Analysis

  • Mary et al. (2014) explored the chemical properties of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, a compound similar to 4,5-Dichloro-1-methylimidazole. Their research involved analyzing the HOMO and LUMO, charge transfer within the molecule, and molecular electrostatic potential, which are essential aspects of understanding the chemical properties of this class of compounds (Mary et al., 2014).

Scientific Research Applications

  • Corrosion Inhibition : Imidazole and its derivatives, including 4,5-Dichloro-1-methylimidazole, have been studied for their efficiency as corrosion inhibitors for copper in acidic environments. These compounds show promising results in protecting copper surfaces from corrosion, suggesting their potential application in industries where copper is a common material (Gašparac et al., 2000).

  • Pharmaceutical and Agricultural Chemicals : 4-Methylimidazole, a related compound, is widely used in the manufacture of pharmaceuticals, photographic chemicals, dyes, pigments, cleaning, and agricultural chemicals. It is also found as a by-product in some foods and tobacco smoke. Its potential for human exposure makes it a subject of toxicological studies (Chan et al., 2007).

  • Food Additives : In food science, 4-Methylimidazole is often discussed concerning its presence in caramel colors and other food additives. It is a compound of interest due to its potential health effects, necessitating effective methods for its detection and quantification in various food products (Moretton et al., 2011).

  • Nucleic Acids Research : 4,5-Dicyanoimidazole, another derivative, has been used as an activator in the synthesis of oligonucleotides, showing potential in the field of genetic research and biotechnology (Vargeese et al., 1998).

  • Anticarcinogenic and Antioxidant Effects : Some studies have explored the anticarcinogenic and antioxidant effects of methylimidazole derivatives. These studies indicate the potential therapeutic applications of these compounds in cancer treatment and prevention (Tazehkand et al., 2017).

  • Organometallic Chemistry and Medicine : 4,5-Dichloro-1-methylimidazole has been used in synthesizing silver complexes with potential antibacterial and cytotoxic properties. Such studies are vital in the development of new drugs and antibacterial agents (Patil et al., 2010).

Safety And Hazards

“4,5-Dichloro-1-methylimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

properties

IUPAC Name

4,5-dichloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQLPWYFQBZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343683
Record name 4,5-dichloro-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1-methylimidazole

CAS RN

1192-53-6
Record name 4,5-dichloro-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Patil, A Deally, B Gleeson… - Applied …, 2010 - Wiley Online Library
From the reaction of 1H‐imidazole (1a), 4,5‐dichloro‐1H‐imidazole (1b) and 1H‐benzimidazole (1c) with p‐cyanobenzyl bromide (2), symmetrically substituted N‐heterocyclic carbene (…
Number of citations: 102 onlinelibrary.wiley.com
S Patil, A Deally, B Gleeson, F Hackenberg… - 2011 - Wiley Online Library
From the reaction of 1H‐imidazole (1a), 4,5‐dichloro‐1H‐imidazole (1b), 1H‐benzimidazole (1c), 1‐methylimidazole (1d), 4,5‐dichloro‐1‐methylimidazole (1e) and 1‐…
Number of citations: 83 onlinelibrary.wiley.com
ARRP Almeida, MJS Monte - The Journal of Chemical Thermodynamics, 2012 - Elsevier
The vapor pressures of imidazole, N-methylimidazole and of their dichloro and dicyano substituted compounds were measured at different temperatures, in the crystalline phase for two …
Number of citations: 25 www.sciencedirect.com
S Patl, M Tacke - … , and Matthias Tacke.“NHC-Silver (I) …, 2011 - researchrepository.ucd.ie
The synthesis of N-heterocyclic carbene (NHC) silver (I) acetate complexes with varying lipophilic benzyl-substituents at the 1 and 3 positions of the (benz) imidazole ring was achieved …
Number of citations: 13 researchrepository.ucd.ie
H Kusama, H Arakawa, H Sugihara - Journal of Photochemistry and …, 2005 - Elsevier
The monomer and charge-transfer complexes of 14 different imidazole derivatives with diiodine were studied by a density functional theory (DFT) method. DFT calculations revealed …
Number of citations: 27 www.sciencedirect.com
UJ Scheele, S Dechert, F Meyer - Tetrahedron Letters, 2007 - Elsevier
One or two imidazolium groups have been attached to the 3- and 6-positions of the pyridazine heterocycle, providing valuable precursors for mono- and binucleating NHC/pyridazine …
Number of citations: 25 www.sciencedirect.com
AA Kovalenko, LN Divaeva, AA Zubenko… - Russian Journal of …, 2016 - Springer
Previously unknown 1-alkyl-, 1-benzyl-, and 1-aryloxyethylderivatives of dichloroimidazoles and products of their structural transformation were synthesized from 4,5-dichloroimidazole …
Number of citations: 4 link.springer.com
DM Khramov, VM Lynch, CW Bielawski - Organometallics, 2007 - ACS Publications
The ability of N-heterocyclic carbenes (NHCs) to participate in π-back-bonding interactions was evaluated in a range of transition metal complexes. Rh chloride complexes containing a …
Number of citations: 344 pubs.acs.org
C Barnett - 2019 - unsworks.unsw.edu.au
Three main subsets of the imidazol-2-ylidene scaffold have been synthesised and their electronic properties have been investigated. The respective [PdBr2 (iPrBenz)(L)] complexes, …
Number of citations: 3 unsworks.unsw.edu.au
J Ruiz, BF Perandones - Journal of the American Chemical …, 2007 - ACS Publications
Imidazole complexes of manganese(I) are transformed into their corresponding N-heterocyclic carbene derivatives by means of acid−base treatments; the subsequent sequential …
Number of citations: 140 pubs.acs.org

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